molecular formula C9H4F2N2O2 B11787043 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile

Katalognummer: B11787043
Molekulargewicht: 210.14 g/mol
InChI-Schlüssel: DCMZTQDQUOVKPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile typically involves the reaction of 2-aminophenol with difluoromethylating agents under specific conditions. One common method includes the use of difluoromethyl ether as a reagent, which reacts with 2-aminophenol to form the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Difluoromethoxy)benzo[d]oxazole-4-carbonitrile is unique due to the presence of the difluoromethoxy group, which can enhance its biological activity and chemical stability compared to other benzoxazole derivatives .

Eigenschaften

Molekularformel

C9H4F2N2O2

Molekulargewicht

210.14 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,3-benzoxazole-4-carbonitrile

InChI

InChI=1S/C9H4F2N2O2/c10-8(11)15-9-13-7-5(4-12)2-1-3-6(7)14-9/h1-3,8H

InChI-Schlüssel

DCMZTQDQUOVKPN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C2C(=C1)OC(=N2)OC(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.